![molecular formula C9H8Cl2N4 B1464980 [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248232-33-8](/img/structure/B1464980.png)
[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Descripción general
Descripción
1-(2,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as DCPT, is an organic compound with a molecular formula of C7H6Cl2N4. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. DCPT is primarily used in scientific research, such as in the synthesis of organic compounds and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and structural characterization of compounds related to "[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine" have been a subject of research. For example, the synthesis of N,N-Dibenzyl derivatives through 1,3-dipolar cycloaddition reaction demonstrates the compound's utility in creating complex molecular architectures. This process, supported by NMR spectroscopy, Elemental Analysis, and MS data, highlights the compound's role in facilitating the synthesis of new chemical entities with potential applications in material science and medicinal chemistry (Aouine, El Hallaoui, & Alami, 2014).
Antimicrobial Activity
Derivatives of "[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine" have been explored for their antimicrobial properties. Research into quinoline derivatives carrying a 1,2,3-triazole moiety has revealed that these compounds exhibit moderate to very good antibacterial and antifungal activities. This discovery positions the compound as a valuable scaffold for developing new antimicrobial agents, offering potential alternatives to existing first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Antifungal and Antitumor Activities
Further studies on derivatives of this compound have shown significant antifungal and antitumor activities. For instance, the synthesis of new 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives demonstrated high antifungal activities against various pathogens. This suggests the potential use of these derivatives in agricultural applications to control fungal infections (Ruan et al., 2011).
Catalytic and Chemical Reactions
The compound and its derivatives have also been investigated for their roles in catalytic and chemical reactions. For example, unsymmetrical PEG-substituted tris(triazolyl)amines have been studied as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water. This research opens avenues for the compound's application in green chemistry, providing environmentally friendly solutions for chemical synthesis and industrial processes (Nakarajouyphon et al., 2022).
Propiedades
IUPAC Name |
[1-(2,5-dichlorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-6-1-2-8(11)9(3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGNDAWQYZAVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



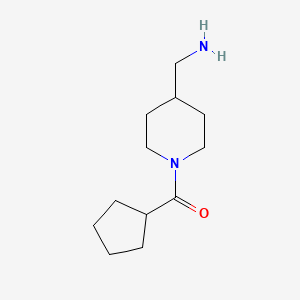
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464901.png)
![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464902.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)
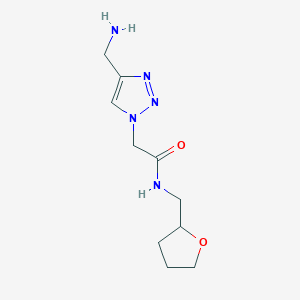
![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)
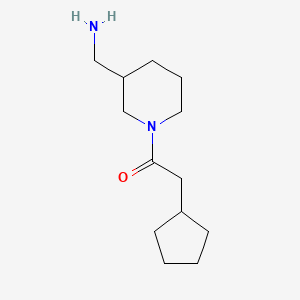
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)
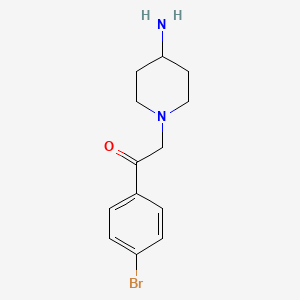
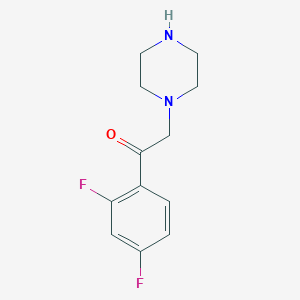
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)